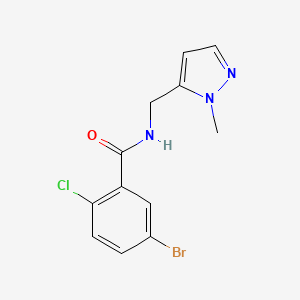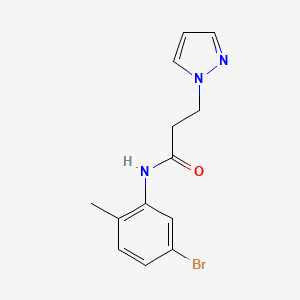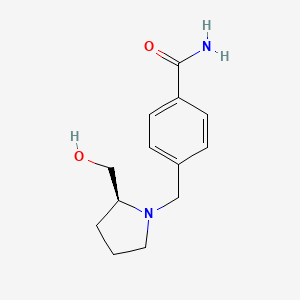
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate is a chemical compound with the molecular formula C23H15NO4 and a molecular weight of 369.37 g/mol . It is known for its unique structure, which includes a fluorenyl group and a dioxoisoindoline moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate typically involves the reaction of fluorenylmethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydroxyisoindoline derivative.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxyisoindoline derivatives
Substitution: Nitrofluorenyl or halofluorenyl derivatives
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. The dioxoisoindoline moiety can interact with enzymes and proteins, inhibiting their activity. These interactions can lead to various biological effects, including modulation of gene expression and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound has a similar fluorenyl group but differs in its functional groups and overall structure.
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate: It shares the same core structure but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its combination of a fluorenyl group and a dioxoisoindoline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C23H15NO4 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 1,3-dioxoisoindole-2-carboxylate |
InChI |
InChI=1S/C23H15NO4/c25-21-18-11-5-6-12-19(18)22(26)24(21)23(27)28-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-12,20H,13H2 |
InChI-Schlüssel |
BQIWTDQVFVODJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)





![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
